molecular formula C11H24N2O2 B13653484 tert-Butyl 1-hexylhydrazine-1-carboxylate

tert-Butyl 1-hexylhydrazine-1-carboxylate

Cat. No.: B13653484
M. Wt: 216.32 g/mol
InChI Key: PVPQUPSHQGXSJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-hexylhydrazine-1-carboxylate typically involves the reaction of hexylhydrazine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-hexylhydrazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

tert-Butyl 1-hexylhydrazine-1-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-hexylhydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

  • tert-Butyl 1-piperazinecarboxylate
  • tert-Butyl 1-allylhydrazine-1-carboxylate
  • 1-Boc-piperazine

Comparison: tert-Butyl 1-hexylhydrazine-1-carboxylate is unique due to its specific structure, which includes a hexyl group and a tert-butyl ester. This structure imparts distinct chemical properties and reactivity compared to similar compounds like tert-Butyl 1-piperazinecarboxylate and tert-Butyl 1-allylhydrazine-1-carboxylate .

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-amino-N-hexylcarbamate

InChI

InChI=1S/C11H24N2O2/c1-5-6-7-8-9-13(12)10(14)15-11(2,3)4/h5-9,12H2,1-4H3

InChI Key

PVPQUPSHQGXSJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C(=O)OC(C)(C)C)N

Origin of Product

United States

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